molecular formula C19H22N2O2S B2949236 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(methylthio)benzamide CAS No. 1797088-06-2

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(methylthio)benzamide

Cat. No.: B2949236
CAS No.: 1797088-06-2
M. Wt: 342.46
InChI Key: KYYFRWJKRMZXJT-UHFFFAOYSA-N
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Description

N-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-2-(methylthio)benzamide is a synthetic chemical compound supplied for research and development purposes. This molecule features a benzamide core substituted with a methylthio group and a phenyl ring further modified with a 3-methoxypyrrolidine moiety. The structural combination of the pyrrolidine ring, known for its presence in various pharmacologically active compounds , and the benzamide scaffold suggests potential for investigation in several scientific fields. Researchers may explore its utility as a building block in medicinal chemistry for the synthesis of more complex molecules, or as a candidate for high-throughput screening to identify biological activity. This product is intended for use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for informational purposes only. Researchers should handle this material with appropriate safety precautions and consult relevant safety data sheets before use.

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-23-16-11-12-21(13-16)15-9-7-14(8-10-15)20-19(22)17-5-3-4-6-18(17)24-2/h3-10,16H,11-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYFRWJKRMZXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(methylthio)benzamide, also known by its CAS number 1797871-85-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal effects, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C21H26N2O2S
  • Molecular Weight : 370.5 g/mol
  • Structure : The compound features a methoxypyrrolidine moiety linked to a phenyl group, with a methylthio substituent on the benzamide structure.

Antibacterial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance, related compounds have been shown to outperform standard antibiotics like ampicillin against various Gram-positive and Gram-negative bacteria.

Bacteria TestedMinimum Inhibitory Concentration (MIC)Most Sensitive Strain
Escherichia coli0.004 mg/mLEn. cloacae
Staphylococcus aureus0.015 mg/mLS. aureus
Bacillus cereus0.015 mg/mLB. cereus

In these studies, the most active compound demonstrated MIC values significantly lower than those of traditional antibiotics, indicating a promising therapeutic potential for treating bacterial infections .

Antifungal Activity

The antifungal efficacy of similar compounds has also been documented, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungi.

Fungi TestedMinimum Inhibitory Concentration (MIC)Most Sensitive Strain
Trichoderma viride0.004 mg/mLT. viride
Aspergillus fumigatus0.008 mg/mLA. fumigatus

These findings suggest that the compound may be effective against fungal pathogens as well .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the methoxypyrrolidine group appears to enhance antibacterial potency, while the methylthio group may contribute to antifungal activity.

Key Findings:

  • Compounds with similar structural motifs have shown enhanced activity when specific substitutions are made.
  • The methoxypyrrolidine moiety is essential for maintaining activity against both bacterial and fungal strains.

Case Studies

  • Case Study on Antibacterial Efficacy : A study evaluated a series of benzamide derivatives, including those related to this compound, against multi-drug resistant strains of bacteria. Results indicated that certain modifications led to improved activity profiles compared to existing antibiotics .
  • Fungal Resistance Study : Another investigation focused on the antifungal properties of related compounds against resistant strains of Candida species. The results highlighted the potential for developing new antifungal agents based on the structural framework of this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(methylthio)benzamide with structurally or functionally related benzamide derivatives:

Compound Name Key Substituents/Features Biological Activity/Application Synthesis Method Reference ID
This compound 2-(methylthio)benzamide; 3-methoxy-pyrrolidine Hypothesized: Pesticidal or kinase inhibition (inferred from structural analogs) Likely via amide coupling (similar to A-1 in )
2-fluoro-3-(N-methylbenzamido)-N-(2-(methylthio)-4-(perfluoropropan-2-yl)phenyl)benzamide (A-1) Methylthio group; fluorinated phenyl; meta-diamide scaffold Pesticidal activity (targeting insect GABA receptors) Suzuki-Miyaura coupling; thioether formation
N-(4-phenyl-1,3-thiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide Pyrrolidine sulfonyl group; thiazole ring Unspecified (structural similarity to kinase inhibitors) Amide bond formation; sulfonylation
Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) Isopropoxy phenyl; methylbenzamide Agricultural fungicide (inhibits mitochondrial respiration) Nucleophilic acyl substitution
Imatinib Meta-methyl-piperazine Impurity Methylpiperazine; pyrimidinylamino phenyl Byproduct in kinase inhibitor synthesis (Imatinib-related) Multi-step coupling (amide formation, Suzuki reaction)

Key Research Findings

Role of Methylthio Groups : Compounds like A-1 () and the target molecule share a methylthio substituent, which enhances pesticidal activity by improving binding to insect GABA receptors. The sulfur atom may also contribute to redox modulation or metabolic stability .

Pyrrolidine Modifications : The 3-methoxy-pyrrolidine in the target compound contrasts with the sulfonylated pyrrolidine in N-(4-phenyl-1,3-thiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide (). Methoxy groups typically increase solubility, whereas sulfonyl groups enhance electronegativity, affecting target affinity .

Agrochemical vs.

Contradictions and Limitations

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